Cas no 1806267-43-5 (Methyl 2-cyano-3-hydroxy-6-methylbenzoate)

Methyl 2-cyano-3-hydroxy-6-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-cyano-3-hydroxy-6-methylbenzoate
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- インチ: 1S/C10H9NO3/c1-6-3-4-8(12)7(5-11)9(6)10(13)14-2/h3-4,12H,1-2H3
- InChIKey: OKKXLPSJZRHAMB-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(C#N)=C(C=CC=1C)O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 268
- XLogP3: 2.1
- トポロジー分子極性表面積: 70.3
Methyl 2-cyano-3-hydroxy-6-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015012209-1g |
Methyl 2-cyano-3-hydroxy-6-methylbenzoate |
1806267-43-5 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Methyl 2-cyano-3-hydroxy-6-methylbenzoate 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
Methyl 2-cyano-3-hydroxy-6-methylbenzoateに関する追加情報
Recent Advances in the Study of Methyl 2-cyano-3-hydroxy-6-methylbenzoate (CAS: 1806267-43-5) in Chemical Biology and Pharmaceutical Research
Methyl 2-cyano-3-hydroxy-6-methylbenzoate (CAS: 1806267-43-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This ester derivative, characterized by its cyano and hydroxyl functional groups, has demonstrated potential in various applications, including drug discovery and medicinal chemistry. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, making it a noteworthy subject for further investigation.
The synthesis of Methyl 2-cyano-3-hydroxy-6-methylbenzoate has been optimized in recent years, with researchers developing more efficient and scalable methods. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic approach that significantly improved yield and purity. The study highlighted the compound's stability under physiological conditions, which is a critical factor for its potential use in drug development. Furthermore, the presence of both electron-withdrawing (cyano) and electron-donating (hydroxyl) groups on the aromatic ring contributes to its unique reactivity and interaction with biological targets.
In terms of biological activity, Methyl 2-cyano-3-hydroxy-6-methylbenzoate has shown promising results in preliminary screenings for antimicrobial and anti-inflammatory properties. A recent in vitro study demonstrated its ability to inhibit the growth of several pathogenic bacterial strains, including Staphylococcus aureus and Escherichia coli, at micromolar concentrations. Additionally, the compound exhibited moderate anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines in macrophage cells. These findings suggest its potential as a lead compound for developing new antimicrobial and anti-inflammatory agents.
The mechanistic studies of Methyl 2-cyano-3-hydroxy-6-methylbenzoate have also gained attention. Research published in Bioorganic & Medicinal Chemistry Letters in 2024 proposed that the compound's activity may be linked to its interaction with specific enzyme targets, such as cytochrome P450 isoforms and kinases involved in inflammatory pathways. Molecular docking simulations revealed that the compound binds to the active sites of these enzymes with high affinity, providing a plausible explanation for its observed biological effects. These insights are invaluable for structure-activity relationship (SAR) studies aimed at optimizing the compound's efficacy and selectivity.
Despite these advancements, challenges remain in the development of Methyl 2-cyano-3-hydroxy-6-methylbenzoate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. Recent pharmacokinetic investigations have indicated that the compound undergoes rapid metabolism in liver microsomes, which may limit its in vivo efficacy. Researchers are now exploring prodrug strategies and structural modifications to overcome these limitations and enhance its drug-like properties.
In conclusion, Methyl 2-cyano-3-hydroxy-6-methylbenzoate (CAS: 1806267-43-5) represents a promising scaffold in chemical biology and pharmaceutical research. Its unique structural features, combined with demonstrated biological activities, make it a compelling candidate for further development. Ongoing studies are expected to shed more light on its therapeutic potential and pave the way for its application in drug discovery. The compound's journey from bench to bedside will undoubtedly require collaborative efforts across multiple disciplines, including synthetic chemistry, pharmacology, and clinical research.
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